3-[(4-ethylcyclohexyl)amino]-2-azepanone
Description
3-[(4-Ethylcyclohexyl)amino]-2-azepanone is a heterocyclic compound featuring a seven-membered azepanone ring (a lactam) substituted with a 4-ethylcyclohexylamino group at the 3-position. Such structural attributes suggest applications in medicinal chemistry, particularly as an intermediate for CNS-targeting pharmaceuticals or enzyme inhibitors.
Properties
IUPAC Name |
3-[(4-ethylcyclohexyl)amino]azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-2-11-6-8-12(9-7-11)16-13-5-3-4-10-15-14(13)17/h11-13,16H,2-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTSPAWSYVHWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on molecular features and inferred properties:
| Compound Name | Molecular Formula | Key Functional Groups | Pharmacological Inference | Solubility Profile |
|---|---|---|---|---|
| 3-[(4-Ethylcyclohexyl)amino]-2-azepanone | C₁₃H₂₄N₂O | Azepanone (lactam), secondary amine | Potential CNS activity, enzyme modulation | Moderate in polar organics |
| 1-(2-Amino-1-(4-methoxyphenyl)ethyl)-cyclohexanol monoacetate | C₁₈H₂₇NO₄ | Cyclohexanol, acetate ester, aryl methoxy | Anti-inflammatory or analgesic | High lipophilicity |
| 5-(4-Methoxyphenyl)-1-oxa-3-azaspiro-(5,5)undecane | C₁₆H₂₁NO₂ | Spirocyclic ether-amine, methoxyphenyl | Neurotransmitter analog (e.g., serotonin) | Low aqueous solubility |
| 4-Ethylcyclohexyl isopropylphosphonofluoridate | C₁₁H₂₂FO₂P | Phosphonofluoridate, cyclohexyl | Neurotoxic (acetylcholinesterase inhibition) | Hydrolyzes in water |
Pharmacological and Toxicological Profiles
- Target Compound: The azepanone-lactam structure may enable interactions with proteases or GPCRs, while the ethylcyclohexyl group enhances blood-brain barrier penetration.
- Cyclohexanol Monoacetate: The methoxyphenyl and acetate groups suggest anti-inflammatory applications, akin to cyclohexanol-derived NSAIDs .
- Phosphonofluoridate: Classified as a Schedule 1A01 compound, this organophosphorus agent likely inhibits acetylcholinesterase, causing neurotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
